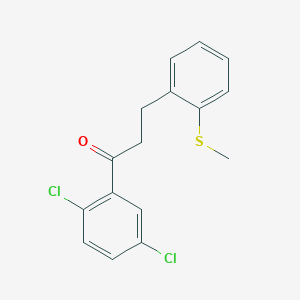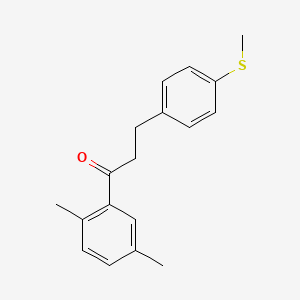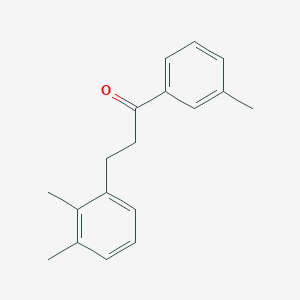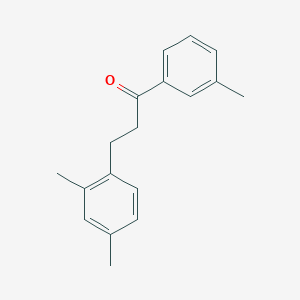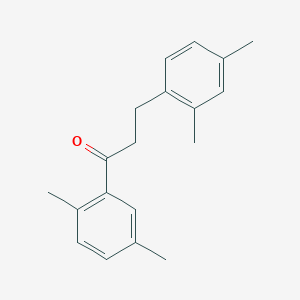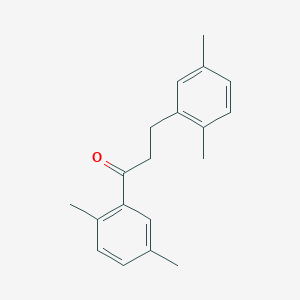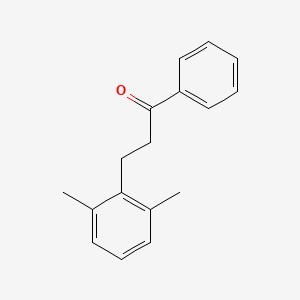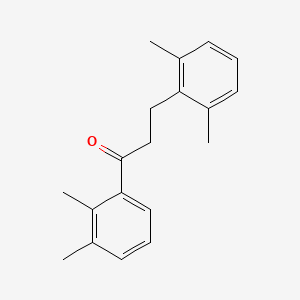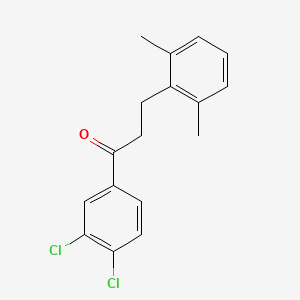![molecular formula C24H26O3 B3025186 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene CAS No. 898757-50-1](/img/structure/B3025186.png)
9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene
Übersicht
Beschreibung
9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene is a complex organic compound with a molecular formula of C24H26O3 and a molecular weight of 362.46 g/mol . This compound is characterized by the presence of an anthracene moiety linked to a butyryl group, which is further substituted with a 5,5-dimethyl-1,3-dioxane ring. It is typically used in research settings and has various applications in organic synthesis and material science.
Vorbereitungsmethoden
The synthesis of 9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene involves multiple steps. One common synthetic route includes the following steps :
Formation of the 5,5-Dimethyl-1,3-dioxane ring: This step involves the reaction of acetone with ethylene glycol in the presence of an acid catalyst to form the 5,5-dimethyl-1,3-dioxane ring.
Attachment of the butyryl group: The 5,5-dimethyl-1,3-dioxane ring is then reacted with butyryl chloride in the presence of a base to form the butyryl-substituted dioxane.
Coupling with anthracene: Finally, the butyryl-substituted dioxane is coupled with anthracene using a Friedel-Crafts acylation reaction, typically in the presence of a Lewis acid such as aluminum chloride.
Analyse Chemischer Reaktionen
9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, typically using reagents such as halogens or nitro compounds under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene has several scientific research applications :
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: This compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in research to study the interactions of polycyclic aromatic hydrocarbons with biological systems, including their potential mutagenic and carcinogenic effects.
Wirkmechanismus
The mechanism of action of 9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene involves its interaction with various molecular targets and pathways . The anthracene moiety can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to mutations and other genetic alterations. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene can be compared with other similar compounds, such as :
Anthracene: A simpler polycyclic aromatic hydrocarbon without the butyryl and dioxane substitutions.
9-Anthracenecarboxylic acid: Contains a carboxyl group instead of the butyryl and dioxane substitutions.
9,10-Dimethylanthracene: Contains methyl groups on the anthracene ring instead of the butyryl and dioxane substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized research applications.
Eigenschaften
IUPAC Name |
1-anthracen-9-yl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-24(2)15-26-22(27-16-24)13-7-12-21(25)23-19-10-5-3-8-17(19)14-18-9-4-6-11-20(18)23/h3-6,8-11,14,22H,7,12-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMNCVXWFNTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646080 | |
| Record name | 1-(Anthracen-9-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-50-1 | |
| Record name | 1-(Anthracen-9-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


